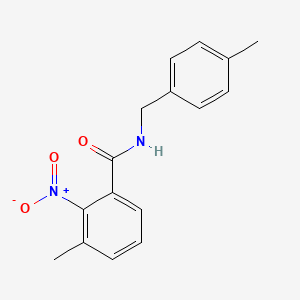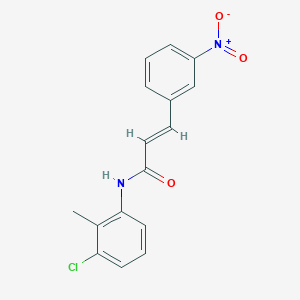
3-methyl-N-(4-methylbenzyl)-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-(4-methylbenzyl)-2-nitrobenzamide is an organic compound with the molecular formula C16H16N2O3 It is a derivative of benzamide, featuring a nitro group at the 2-position, a methyl group at the 3-position, and a 4-methylbenzyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(4-methylbenzyl)-2-nitrobenzamide typically involves the following steps:
Nitration: The nitration of 3-methylbenzamide to introduce the nitro group at the 2-position.
Alkylation: The alkylation of the nitrated product with 4-methylbenzyl chloride to attach the 4-methylbenzyl group to the nitrogen atom.
The reaction conditions for these steps generally involve the use of strong acids for nitration and basic conditions for alkylation. For example, concentrated sulfuric acid can be used for nitration, while sodium hydroxide or potassium carbonate can be used for alkylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-N-(4-methylbenzyl)-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: The benzamide moiety can undergo substitution reactions, such as nucleophilic substitution, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: 3-methyl-N-(4-methylbenzyl)-2-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-methyl-N-(4-methylbenzyl)-2-nitrobenzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-methyl-N-(4-methylbenzyl)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzamide moiety can also interact with proteins and enzymes, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-methyl-N-(4-methylbenzyl)benzamide
- 3-methyl-N-(4-methylphenyl)benzamide
- 2-nitro-N-(4-methylbenzyl)benzamide
Uniqueness
3-methyl-N-(4-methylbenzyl)-2-nitrobenzamide is unique due to the presence of both the nitro and 4-methylbenzyl groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
3-methyl-N-[(4-methylphenyl)methyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11-6-8-13(9-7-11)10-17-16(19)14-5-3-4-12(2)15(14)18(20)21/h3-9H,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQKSVCLRHSQRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=CC(=C2[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N,N-dimethyl-N'-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)methanimidamide](/img/structure/B5824942.png)
![7-ethyl-8-[(2-fluorobenzyl)thio]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5824949.png)


![2-[(3-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline](/img/structure/B5824983.png)
![2-(4-Chlorophenyl)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B5824984.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B5824986.png)
![ethyl [4-(4-nitrophenyl)-1H-imidazol-1-yl]acetate](/img/structure/B5824999.png)


![7-[2-(4-methylphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5825015.png)
![phenyl N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamate](/img/structure/B5825021.png)
![N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]quinolin-8-amine](/img/structure/B5825035.png)
![3-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid](/img/structure/B5825036.png)
